methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chloro-1-benzothiophen-2-yl group at position 5, a 4-methoxyphenyl group at position 4, and a methyl acetate moiety linked via a sulfanyl group at position 2. This compound belongs to a class of triazole derivatives known for their diverse biological activities, including antifungal, antitumoral, and herbicidal properties . The benzothiophene and methoxyphenyl substituents likely enhance its lipophilicity and electronic properties, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-26-13-9-7-12(8-10-13)24-19(22-23-20(24)28-11-16(25)27-2)18-17(21)14-5-3-4-6-15(14)29-18/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTUTJWJAVHSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=C(C4=CC=CC=C4S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-triazole ring.
Introduction of the Benzo[b]thiophene Moiety: This step involves the coupling of the triazole ring with a 3-chlorobenzo[b]thiophene derivative.
Attachment of the Methoxyphenyl Group:
Thioester Formation: The final step involves the formation of the thioester linkage to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The structure features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer agents. The presence of the benzothiophene moiety contributes to its lipophilicity, enhancing membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives of triazole compounds demonstrated selective toxicity towards various cancer cell lines, including breast and colon cancer cells . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Case Study: Triazole Derivatives
A specific investigation into triazole derivatives revealed that modifications to the triazole ring could enhance cytotoxic effects against human tumor cell lines. The study found that certain substitutions increased the potency by several folds compared to standard chemotherapeutics like 5-fluorouracil .
Antifungal Properties
Triazoles are well-known for their antifungal activity. This compound may exhibit similar properties due to its structural analogies with established antifungal agents. Research has shown that triazole compounds can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions them as valuable candidates in treating fungal infections .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Studies indicate that triazole derivatives possess broad-spectrum activity against both bacterial and fungal pathogens. The incorporation of sulfur-containing groups has been linked to enhanced antimicrobial efficacy, making this compound a candidate for further exploration in antimicrobial drug development .
Toxicological Profile
While exploring the therapeutic potential, it is crucial to assess the compound's safety profile. Preliminary studies suggest that this compound exhibits low toxicity in vitro, with IC₅₀ values indicating a favorable therapeutic index compared to conventional drugs . However, comprehensive toxicological evaluations are necessary before advancing to clinical trials.
Mechanism of Action
The mechanism of action of methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues share the 1,2,4-triazole scaffold but differ in substituents, which critically affect their physicochemical and biological properties. Key comparisons include:
Key Observations:
- Methoxy vs. Methylsulfanyl Substituents: The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects compared to the methylsulfanyl group in , which may influence solubility and membrane permeability.
Physicochemical Properties
- Molecular Weight: Analogues range from 430–500 g/mol (e.g., ), suggesting the target compound falls within this range.
- Lipophilicity: The benzothiophene and methoxyphenyl groups likely increase logP values, favoring blood-brain barrier penetration or intracellular uptake .
- Crystallinity: Triazole derivatives often exhibit high crystallinity, as confirmed by single-crystal X-ray studies (e.g., ), which aids in purity assessment and formulation.
Research Findings and Limitations
- Activity Gaps: Direct biological testing for the target compound is absent in the provided evidence; inferences rely on structural parallels.
- Synthetic Challenges: The benzothiophene moiety may complicate synthesis compared to simpler aryl substituents (e.g., phenyl in ).
Biological Activity
Methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a triazole ring fused with a benzothiophene moiety and a methoxyphenyl substituent. The synthesis typically involves multi-step organic reactions, often starting from commercially available precursors. Key methods include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfanyl Group Introduction : Employing thiol-based reagents to attach the sulfanyl group at the desired position.
- Final Esterification : Converting the carboxylic acid derivative to the methyl ester using methyl iodide or similar reagents.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing significant pharmacological potential.
Antioxidant Activity
Research indicates that compounds containing triazole and benzothiophene structures exhibit notable antioxidant properties. For instance, in comparative studies using DPPH and ABTS assays, related compounds demonstrated IC50 values comparable to standard antioxidants like ascorbic acid .
| Compound | IC50 (DPPH) | IC50 (ABTS) |
|---|---|---|
| Methyl 2-{...} | 0.397 μM | 0.87 μM |
Antibacterial Activity
The antibacterial efficacy of this compound has been established against a range of Gram-positive and Gram-negative bacteria. Molecular docking studies suggest robust interactions with bacterial enzyme targets, indicating a potential mechanism for its antibacterial action. For example, derivatives with similar structures showed high binding affinities (docking scores around -9.8 kcal/mol) against E. coli and Staphylococcus aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 10 |
| Staphylococcus aureus | 5 |
| Candida albicans | 15 |
Anticancer Activity
Emerging evidence suggests that triazole derivatives possess anticancer properties. In vitro studies have shown that related compounds inhibit the proliferation of various cancer cell lines, including HeLa (cervical) and A549 (lung) cells . The structure-activity relationship indicates that modifications in the benzothiophene or triazole moieties can enhance cytotoxicity.
Case Studies
- Study on Antioxidant and Antibacterial Activities : A study highlighted the synthesis of triazole derivatives from nalidixic acid hydrazide, demonstrating significant antioxidant activity alongside broad-spectrum antibacterial effects against multiple strains .
- Anticancer Evaluation : Another research article examined Mannich bases derived from similar structures, reporting potent anticancer effects against human liver and lung cancer cell lines .
Q & A
Q. Table 1. Key spectroscopic data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 3.85 (s, 3H, OCH₃), δ 4.25 (s, 2H, SCH₂), δ 7.02–7.89 (m, aromatic protons) | |
| HRMS (ESI+) | m/z 424.0321 [M+H]⁺ (calc. 424.0325 for C₁₈H₁₄ClN₃O₂S₂) |
Q. Table 2. Comparative reactivity of triazole derivatives
| Substituent | Reaction Rate (k, s⁻¹) | Byproduct Yield (%) | Notes |
|---|---|---|---|
| 4-Methoxyphenyl | 0.12 | 8 | Electron donation slows SNAr |
| 4-Chlorophenyl | 0.45 | 22 | Electron withdrawal accelerates SNAr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
